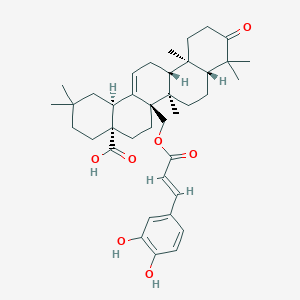

Myriceron caffeoyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142877-49-4 |

|---|---|

Molecular Formula |

C39H52O7 |

Molecular Weight |

632.8 g/mol |

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C39H52O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-30,40-41H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,36-,37+,38-,39-/m0/s1 |

InChI Key |

RHAKBYCTYSBWIE-QWZNMBRFSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |

Synonyms |

50-235 myriceron caffeoyl este |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Myriceron Caffeoyl Ester

Botanical Sources and Distribution

The presence of Myriceron caffeoyl ester is predominantly associated with specific plant species, highlighting the importance of botanical exploration in natural product chemistry.

Myrica cerifera, commonly known as bayberry or wax myrtle, stands out as a primary botanical source of this compound. This plant has been the focus of phytochemical investigations that have led to the identification of this specific compound. Research into the chemical constituents of Myrica cerifera has consistently revealed the presence of a variety of bioactive compounds, with this compound being a notable component.

While Myrica cerifera is a key source, other related plant species have been found to contain compounds that are structurally similar to this compound. These analogues, often differing by the nature of the acyl group or the stereochemistry of the core structure, contribute to the chemical diversity observed within the Myrica genus and related plant families. The investigation of these related species is crucial for understanding the biosynthesis of these compounds and for the potential discovery of novel derivatives with unique biological activities.

Advanced Extraction and Isolation Techniques

The isolation of this compound from its natural sources requires a systematic and multi-step approach, employing various modern phytochemical techniques to ensure the purity of the final compound.

The initial step in the isolation process often involves solvent-solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The crude plant extract is subjected to a series of partitions using solvents of varying polarities. This process results in the fractionation of the extract, concentrating this compound into a specific fraction and removing a significant portion of interfering substances.

Following initial fractionation, chromatographic techniques are employed for further purification. Silica (B1680970) gel column chromatography is a common method used to separate compounds based on their polarity. The fraction containing this compound is passed through a column packed with silica gel, and different solvents or solvent mixtures are used to elute the compounds at different rates.

For higher resolution and purity, Reverse Phase Liquid Chromatography (RPLC) is often utilized. In RPLC, the stationary phase is nonpolar, and a polar mobile phase is used. This technique is highly effective in separating closely related compounds, yielding highly purified this compound.

In cases where the goal is to isolate compounds with specific biological activities, assay-guided fractionation is a powerful strategy. nih.gov This approach involves testing the biological activity of the fractions obtained at each stage of the separation process. nih.gov By focusing on the most active fractions, researchers can efficiently direct the isolation process towards the target bioactive compound, such as this compound, if it exhibits the desired activity. nih.gov This method is particularly valuable in drug discovery from natural products, as it prioritizes the isolation of compounds with therapeutic potential. nih.gov

Chemical Synthesis and Derivatization Strategies for Myriceron Caffeoyl Ester and Analogues

Strategies for the Total and Semi-Synthetic Production of Myriceron Caffeoyl Ester

While the total synthesis of complex natural products is a significant achievement, the semi-synthesis of this compound, also known as Myriceric Acid A, from a more readily available starting material has proven to be a more practical approach for generating larger quantities of the compound. researchgate.netfigshare.com

A notable semi-synthetic route commences with oleanolic acid, a naturally abundant triterpenoid (B12794562). researchgate.net The conversion of oleanolic acid into the key intermediate, myricerone (B12710850), is a critical phase of this synthesis. researchgate.netfigshare.com This transformation has been efficiently achieved using a photochemical reaction, specifically the Barton reaction, on a nitrite (B80452) derivative of an intermediate derived from oleanolic acid. researchgate.net This method was developed to overcome challenges in yield and scalability associated with earlier procedures. researchgate.net

For research purposes, isotopically labeled versions of the myricerone intermediate, such as [2-13C]-myricerone, have also been synthesized to facilitate mechanistic studies. dntb.gov.uajst.go.jp

Table 1: Key Stages in the Semi-Synthesis of this compound

| Stage | Starting Material | Key Transformation | Intermediate/Product | Reference |

| 1 | Oleanolic Acid | Photochemical Reaction (Barton Reaction) | Myricerone | researchgate.net |

| 2 | Myricerone | Esterification & Horner-Wadsworth-Emmons Olefination | Protected this compound | researchgate.netthieme-connect.com |

| 3 | Protected this compound | Deprotection | This compound (Myriceric Acid A) | thieme-connect.com |

Chemical Modification of Myriceron Core and Caffeoyl Moiety

The structural complexity of this compound offers multiple sites for chemical modification. Research has focused on altering both the triterpenoid (myriceron) core and the appended caffeoyl moiety to explore structure-activity relationships and develop new analogues.

The introduction of sulfate (B86663) groups to natural products is a known strategy to modify their biological properties. In the context of triterpenoids, sulfation can significantly influence their activity. mdpi.com Chemical modification of natural products related to myriceric acid A has led to the synthesis of sulfated derivatives that exhibited a 1.5 to 20-fold higher affinity for endothelin receptors. researchgate.net

The synthesis of sulfated triterpenoids can be achieved using various sulfating agents. researchgate.net Common reagents include the sulfur trioxide pyridine (B92270) complex, which is known for its mildness and selectivity for hydroxyl groups over other functional groups like double bonds. researchgate.net Other methods employ chlorosulfonic acid or sulfamic acid in solvents such as dimethylformamide or pyridine. researchgate.net The position of sulfation is crucial; for instance, in oleanane-type triterpenoids, sulfation often occurs at the C-3 position, which can be confirmed by NMR spectroscopy through characteristic downfield shifts of the C-3 proton and carbon signals. tandfonline.comacs.org The characterization of these sulfated derivatives relies heavily on spectroscopic techniques, including 1D and 2D NMR and mass spectrometry, to confirm the position and presence of the sulfate ester. tandfonline.comacs.orgnih.gov

Table 2: Common Reagents for Triterpenoid Sulfation

| Reagent | Typical Reaction Conditions | Selectivity | Reference |

| Sulfur trioxide pyridine complex | Pyridine | Selective for hydroxyl groups | researchgate.net |

| Chlorosulfonic acid | Dimethylformamide | Can be less selective | researchgate.net |

| Sulfamic acid | Pyridine, often with a catalyst | Effective for sulfation | researchgate.net |

Targeted Modifications of the Caffeoyl Group

The caffeoyl moiety is a critical component for the biological activity of this compound. researchgate.net Studies have shown that modifications to the catechol ring of this group can influence its affinity and functional antagonist activity. researchgate.net

The semi-synthetic strategy used to produce this compound provides a direct method for introducing modified caffeoyl groups. The Horner-Wadsworth-Emmons olefination step can be performed with various substituted benzaldehydes in place of the standard 3,4-dihydroxybenzaldehyde. thieme-connect.com This allows for the synthesis of analogues with different substitution patterns on the aromatic ring of the caffeoyl moiety. For example, using alternative benzaldehydes could lead to analogues lacking one or both hydroxyl groups, or having them at different positions, to probe the importance of the catechol motif.

The ester linkage connecting the myriceron core to the caffeoyl group is another key site for chemical modification. Myricerone itself can react with various acids to form different esters, potentially altering the compound's physical and biological properties. evitachem.com

The synthesis of lipophilic caffeoyl alkyl esters has been explored extensively, providing insights into ester linkage variations. nih.gov These syntheses often involve the esterification of caffeic acid with different fatty alcohols, catalyzed by enzymes or cation-exchange resins. nih.gov A novel approach utilizes a deep eutectic solvent (DES) composed of choline (B1196258) chloride and caffeic acid as the caffeoyl donor, which has been shown to improve reaction efficiency compared to using solid caffeic acid. nih.gov These methodologies could be adapted for the esterification of the C27-hydroxyl group of myricerone with moieties other than caffeic acid, or for esterifying different hydroxyl groups on the triterpenoid scaffold, leading to a diverse range of analogues with varied ester linkages.

Pharmacological Characterization of Myriceron Caffeoyl Ester As a Receptor Antagonist

The Endothelin Receptor System: Subtypes and Physiological Roles

The endothelin (ET) system comprises three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and at least two distinct G protein-coupled receptor subtypes: the endothelin A (ETA) and endothelin B (ETB) receptors. researchgate.net These receptors are distributed throughout various tissues and mediate a wide range of physiological effects.

Endothelin ETA Receptor Subtype Research

The ETA receptor is predominantly found on vascular smooth muscle cells and is primarily responsible for the potent and long-lasting vasoconstriction induced by ET-1. researchgate.netnih.gov Activation of ETA receptors leads to an increase in intracellular calcium concentration, resulting in smooth muscle contraction. nih.govnih.gov Research has established that ETA receptor-mediated signaling plays a crucial role in the regulation of blood pressure and vascular tone. researchgate.netnih.gov Consequently, ETA receptor antagonists have been a major focus of drug discovery efforts for cardiovascular diseases such as hypertension and heart failure. researchgate.net Myriceron caffeoyl ester, also known as 50-235, has been identified as a selective antagonist for the human ETA receptor. nih.gov Its novel non-peptide structure has provided important information for the development of new therapeutic agents. nih.gov

Endothelin ETB Receptor Subtype Research

The ETB receptor subtype is more widely distributed than the ETA receptor and is found on various cell types, including endothelial cells and smooth muscle cells. researchgate.netresearchgate.net The physiological roles of ETB receptors are more complex. On endothelial cells, their activation by endothelins leads to the release of vasodilators like nitric oxide and prostacyclin, which counterbalance the vasoconstrictor effects of ETA receptor activation. researchgate.net However, ETB receptors on smooth muscle cells can also mediate vasoconstriction. researchgate.net Research has shown that this compound displays significantly lower affinity for the ETB receptor, highlighting its selectivity for the ETA subtype. nih.govresearchgate.net

In Vitro Pharmacological Profiling of this compound

The pharmacological properties of this compound have been extensively characterized through a variety of in vitro assays, which have elucidated its mechanism of action as a selective ETA receptor antagonist.

Inhibition of Endothelin-1 (B181129) Ligand Binding to ETA Receptors

Initial studies focused on the ability of this compound to interfere with the binding of endothelin-1 (ET-1), the primary endogenous ligand, to its receptors. nih.govnih.govgoogle.com These investigations have consistently demonstrated that this compound effectively inhibits the binding of ET-1 specifically to the ETA receptor subtype. nih.govnih.govresearchgate.netgoogle.com

A key technique used to characterize the interaction of this compound with endothelin receptors is the radioligand binding assay. nih.govresearchgate.netgoogle.com In these assays, a radioactively labeled form of endothelin-1, typically [125I]-Endothelin-1, is used to quantify the binding to receptors in various tissue preparations or cell lines. nih.govresearchgate.netgoogle.com

Studies using cryostat sections of human coronary artery media and rat cardiac membranes have shown that this compound (designated as 50-235 in some studies) competitively inhibits the specific binding of [125I]-ET-1 to its receptors. nih.govresearchgate.netnih.gov The inhibition was observed to be concentration-dependent. nih.govnih.gov For instance, in human coronary artery preparations, this compound at concentrations ranging from 10⁻¹¹ to 10⁻⁴ mol/l progressively inhibited the binding of [125I]-endothelin-1. nih.gov Similarly, in rat aortic smooth muscle A7r5 cells, which predominantly express ETA receptors, this compound demonstrated a concentration-dependent inhibition of [125I]-ET-1 binding. nih.gov

Radioligand binding assays have been instrumental in determining the binding affinity and selectivity of this compound for the endothelin receptor subtypes. nih.govresearchgate.net The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Research has consistently shown that this compound possesses a high affinity for the ETA receptor. In rat aortic smooth muscle A7r5 cells, the Ki value for the inhibition of [125I]-ET-1 binding was determined to be 51 ± 12 nM. nih.gov Functional assays in the same cell line showed an even more potent IC50 of 11 ± 2 nM for the inhibition of ET-1-induced increase in cytosolic free calcium. nih.gov

Crucially, these studies have also highlighted the remarkable selectivity of this compound for the ETA receptor over the ETB receptor. nih.govresearchgate.net One study reported a 500-fold greater selectivity for the ETA receptor compared to the ETB receptor. nih.gov This selectivity is evident from the compound's inability to effectively inhibit the binding of [125I]-ET-1 or [125I]-ET-3 to cells that primarily express ETB receptors, such as human Girardi heart cells. nih.govresearchgate.net This high degree of selectivity is a key characteristic of this compound and underscores its potential as a specific pharmacological tool and a lead compound for drug development. nih.gov

Table 1: Binding Affinity of this compound for the ETA Receptor

| Cell/Tissue Type | Radioligand | Parameter | Value | Reference |

| Rat Aortic Smooth Muscle A7r5 Cells | [125I]-ET-1 | Ki | 51 ± 12 nM | nih.gov |

| Rat Aortic Smooth Muscle A7r5 Cells | [125I]-ET-1 | IC50 | 11 ± 2 nM | nih.gov |

Functional Antagonism in Cellular and Tissue Models

This compound, also known as 50-235, demonstrates significant functional antagonism against Endothelin-1 (ET-1) in various in vitro models. Its activity has been characterized in both cellular systems, by observing its effects on intracellular signaling, and in tissue preparations, by measuring its impact on physiological responses such as vasoconstriction.

Attenuation of Endothelin-1-Induced Intracellular Calcium Concentration Increase in Fibroblasts and Smooth Muscle Cells

This compound has been shown to be effective in blocking the intracellular calcium mobilization induced by ET-1, a critical step in the signaling pathway that leads to cellular responses.

In studies utilizing Swiss 3T3 fibroblasts, a cell line commonly used in biomedical research, this compound was found to antagonize the increase in intracellular free calcium concentration that is normally triggered by ET-1. nih.govresearchgate.netresearchgate.net This demonstrates the compound's ability to interfere with the ET-1 signaling cascade at the cellular level in fibroblasts.

Furthermore, research on vascular smooth muscle cells corroborates these findings. In rat aortic smooth muscle A7r5 cells, which predominantly express the Endothelin A (ETA) receptor, this compound dose-dependently inhibited the rise in cytosolic free calcium concentration ([Ca2+]i) induced by ET-1. researchgate.netnih.gov The potency of this inhibition was quantified with an IC50 value of 11 ± 2 nM. nih.gov Importantly, the compound did not affect the basal [Ca2+]i or the calcium increases stimulated by other agents like high potassium or bombesin, indicating its specificity for the ET-1 pathway. nih.gov

| Cell Line | Agonist | Effect Measured | Antagonist | Potency (IC50) |

| Swiss 3T3 Fibroblasts | Endothelin-1 | Intracellular Ca2+ Increase | This compound | Not Reported |

| Rat Aortic Smooth Muscle (A7r5) | Endothelin-1 | Cytosolic Ca2+ Increase | This compound | 11 ± 2 nM |

Inhibition of Endothelin-1-Induced Vasoconstriction in Isolated Arterial Preparations

The functional antagonism of this compound extends to tissue-level responses, most notably the potent vasoconstriction induced by ET-1.

Early studies demonstrated that this compound effectively antagonized the contraction of isolated rat aortic strips when stimulated with ET-1. nih.govresearchgate.netresearchgate.net More detailed investigations were conducted using various human vascular preparations to assess its pharmacological profile. In isolated rings of human coronary artery, saphenous vein, and left internal mammary artery, the application of Endothelin-1 caused a dose-dependent contraction. The presence of this compound (at concentrations of 1-30 µmol/l) led to a progressive, rightward shift in the ET-1 dose-response curve in all three vessel types. nih.gov This shift signifies that a higher concentration of ET-1 was required to achieve the same level of vasoconstriction, confirming the antagonistic effect of this compound. nih.gov

| Tissue Preparation | Agonist | Effect Measured | Antagonist | Result |

| Rat Aortic Strips | Endothelin-1 | Contraction | This compound | Antagonized contraction |

| Human Coronary Artery | Endothelin-1 | Vasoconstriction | This compound | Inhibited vasoconstriction |

| Human Saphenous Vein | Endothelin-1 | Vasoconstriction | This compound | Inhibited vasoconstriction |

| Human Left Internal Mammary Artery | Endothelin-1 | Vasoconstriction | This compound | Inhibited vasoconstriction |

Competitive Nature of Antagonism and pA2 Value Determination

Further analysis of the interaction between this compound and the endothelin receptor in isolated arterial preparations has elucidated the competitive nature of this antagonism. nih.gov

In studies on human vascular tissues, the rightward shifts of the Endothelin-1 dose-response curves produced by this compound were parallel, and there was no reduction in the maximum contractile response elicited by ET-1. nih.gov This pattern is the hallmark of competitive antagonism, where the antagonist reversibly binds to the same receptor site as the agonist (ET-1), thereby competing with it. nih.gov

To quantify the potency of a competitive antagonist, a pA2 value is determined. This value represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response. Schild regression analysis was used to determine the pA2 values for this compound in different human arterial preparations. The slopes of the Schild regression lines were not significantly different from unity, further supporting a competitive mechanism. nih.gov

The calculated pA2 values were as follows:

Structure Activity Relationship Sar Studies of Myriceron Caffeoyl Ester and Its Analogues

Identification of Essential Functional Groups for ETA Receptor Blocking Activity

Research into the structural components of myriceron caffeoyl ester has identified several key functional groups that are indispensable for its ability to block the ETA receptor. Studies involving the synthesis and evaluation of various derivatives have pinpointed the 3-keto, 17-carboxyl, and 27-caffeoyl groups as critical for its antagonistic activity. nih.govresearchgate.net

The presence of a keto group at the 3-position of the myriceron scaffold is a significant determinant of its ETA receptor blocking capability. nih.gov Investigations into the SAR of this compound and its analogues have demonstrated that modifications or removal of this group lead to a substantial decrease in antagonist potency. This suggests that the 3-keto group is likely involved in a crucial interaction with the receptor's binding pocket, possibly through hydrogen bonding or other polar interactions, which is essential for stabilizing the compound-receptor complex and exerting its inhibitory effect. nih.govresearchgate.net

The carboxyl group located at the 17-position is another cornerstone of the pharmacophore of this compound. nih.gov This acidic functional group is believed to play a pivotal role in the molecule's interaction with the ETA receptor. Its importance is highlighted by studies on derivatives where this group has been altered; such changes consistently result in diminished antagonistic activity. nih.govresearchgate.net The negatively charged carboxylate at physiological pH may engage in ionic interactions with positively charged amino acid residues within the receptor, an interaction that is often a key feature for the binding of antagonists to the endothelin receptor.

| Functional Group | Position | Importance for ETA Receptor Blocking Activity |

| Keto Group | 3 | Essential |

| Carboxyl Group | 17 | Important |

| Caffeoyl Group | 27 | Important |

Effects of Chemical Modifications to the Caffeoyl Moiety

Given the critical nature of the 27-caffeoyl group, researchers have explored how specific modifications within this moiety affect the compound's interaction with the ETA receptor. These studies provide deeper insight into the specific features of the caffeoyl group that drive its antagonist properties. nih.gov

Analysis of Non-Peptide Structural Features in Endothelin Antagonism

The discovery of this compound as a potent ETA antagonist was a significant milestone, as it was the first non-peptide antagonist identified for this receptor. nih.gov Its novel structure demonstrated that a peptide backbone, specifically the carbon-nitrogen bonds that form the basis of peptides, is not a prerequisite for effective endothelin antagonist activity. nih.gov This finding opened up new avenues for the design of small-molecule, non-peptide antagonists, which often have advantages in terms of oral bioavailability and metabolic stability compared to peptide-based drugs. researchgate.net The structure of this compound, a triterpenoid (B12794562), provided a completely new chemical scaffold for the development of ETA receptor blockers, influencing the design of subsequent non-peptide antagonists. researchgate.netresearchgate.net

Comparative Pharmacophore Analysis with Other Endothelin Receptor Antagonists

The unique chemical structure of this compound sets it apart from many other non-peptide endothelin (ET) receptor antagonists. A comparative pharmacophore analysis reveals both commonalities and distinct differences in the structural features required for binding to the endothelin A (ETA) receptor.

Pharmacophore models for selective ETA antagonists have been developed and generally consist of a combination of essential chemical features. These models, generated using algorithms like HypoGen and HipHop, typically include two hydrophobic areas, one aromatic ring, one hydrogen bond acceptor, and one negatively ionizable function. nih.gov Another model identified three hydrophobic features, one aromatic ring, a hydrogen bond acceptor, and a negative ionizable feature as crucial for high-affinity binding. nih.gov These features are considered fundamental for the antagonist's ability to interact effectively with the receptor's binding pocket.

This compound (also known as 50-235) is a naturally derived, non-peptide antagonist that demonstrates high selectivity for the ETA receptor over the ETB receptor. nih.govnih.gov Its discovery and characterization have provided valuable insights, particularly demonstrating that a carbon-nitrogen bond, a common feature in many synthetic antagonists, is not essential for potent endothelin antagonist activity. nih.gov This highlights a key structural distinction between this compound and other classes of ETA antagonists.

In comparison to well-established synthetic antagonists like Bosentan (a dual ETA/ETB antagonist) and Macitentan (an ETA selective antagonist), there are notable differences in their interaction with the receptor. researchgate.netplos.org While detailed crystal structures of this compound bound to the ETA receptor are not available, we can infer its binding based on its structure and the known pharmacophoric requirements.

Studies on antagonists like Macitentan suggest that its binding is predominantly driven by hydrophobic interactions, fitting into a well-defined pocket on the ETA receptor. plos.org In contrast, antagonists like Bosentan and Ambrisentan are thought to rely more on charge-charge interactions. plos.org The structure of this compound, with its multiple aromatic rings and ester linkage, likely utilizes a combination of hydrophobic and hydrogen bonding interactions to achieve its high affinity and selectivity.

A key aspect of the binding of many non-peptide antagonists is their interaction with specific amino acid residues within the transmembrane helices of the receptor. For instance, the binding of Bosentan to the ETB receptor, which shares similarities with the ETA receptor, involves interactions that sterically hinder the conformational change required for receptor activation. researchgate.net It is plausible that this compound, despite its different scaffold, occupies a similar region of the binding pocket, thereby preventing the activation of the receptor by the endogenous ligand, endothelin-1 (B181129).

The following table provides a comparative overview of the general pharmacophore features of different classes of endothelin receptor antagonists.

| Feature | General Selective ETA Antagonist Pharmacophore | Bosentan (Dual Antagonist) | Macitentan (ETA Selective) | This compound (ETA Selective) |

| Hydrophobic Regions | Present (2-3) nih.gov | Present | Present plos.org | Present (Multiple aromatic rings) |

| Aromatic Ring(s) | Present (1) nih.gov | Present | Present plos.org | Present (Multiple) |

| Hydrogen Bond Acceptor | Present (1) nih.gov | Present | Present | Present (Ester and hydroxyl groups) |

| Negative Ionizable Group | Present (1) nih.gov | Present (Sulfonamide) | Present | Present (Carboxylic acid on caffeoyl moiety) |

| Key Structural Scaffold | Varied synthetic scaffolds | Pyrimidine-based | Pyrimidine-based | Triterpenoid |

| Reliance on C-N bond | Common | Yes | Yes | No nih.gov |

This comparative analysis underscores the diversity of chemical structures that can achieve potent and selective ETA receptor antagonism. This compound, with its unique triterpenoid scaffold, represents a distinct class of antagonist and serves as a valuable template for the design of novel therapeutic agents that may offer different pharmacological profiles compared to existing synthetic antagonists.

Effects on Vascular Smooth Muscle Cell Biology

The abnormal proliferation of vascular smooth muscle cells is a key event in the development of atherosclerosis and restenosis. nih.govresearchgate.net Research on CAPE has demonstrated its potent inhibitory effects on this process. In studies using primary rat aortic VSMCs stimulated with platelet-derived growth factor (PDGF), a potent mitogen, CAPE was found to inhibit proliferation in a dose-dependent manner. nih.govresearchgate.net This anti-proliferative effect is achieved by interfering with the cell cycle, causing the cells to arrest in the G0/G1 phase and preventing their progression into the S phase, where DNA synthesis occurs. nih.gov

The molecular mechanisms contributing to this growth arrest include the enhanced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the stabilization of hypoxia-inducible factor-1α (HIF-1α). nih.gov These events lead to the subsequent induction of heme oxygenase-1 (HO-1), an enzyme with known cytoprotective and anti-proliferative effects in the vasculature. nih.gov

| Compound | Cell Type | Stimulus | Key Finding | Molecular Mechanism |

|---|---|---|---|---|

| Caffeic Acid Phenethyl Ester (CAPE) | Primary Rat Aortic Vascular Smooth Muscle Cells | Platelet-Derived Growth Factor (PDGF) | Dose-dependent inhibition of proliferation | Cell cycle arrest at G0/G1 phase; Activation of p38 MAPK, HIF-1α, and Heme Oxygenase-1 nih.govresearchgate.net |

Beyond inhibiting proliferation, related compounds like CAPE can also induce apoptosis, or programmed cell death, in vascular smooth muscle cells. nih.gov This is a crucial mechanism for controlling the number of smooth muscle cells in the arterial wall and can be beneficial in preventing the excessive accumulation of cells that characterizes vascular lesions. vascular-proteomics.com

In studies on human coronary smooth muscle cells, CAPE treatment led to the accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. nih.gov The pro-apoptotic effect of CAPE is mediated through the mitochondrion-dependent signaling pathway. This involves:

Release of Cytochrome c : CAPE triggers the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Regulation of Bcl-2 Family Proteins : It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Activation of Caspases : The release of cytochrome c and changes in Bcl-2 family proteins lead to the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov

The balance between cell proliferation and apoptosis is critical in vascular remodeling and the development of diseases like arteriosclerosis. vascular-proteomics.com The dual action of CAPE—inhibiting proliferation and inducing apoptosis—highlights the therapeutic potential of this class of compounds.

Modulation of Key Cellular Signaling Pathways (as components of wax myrtle extracts)

This compound is a constituent of plants from the Myricaceae family, such as Wax Myrtle (Myrica cerifera). Extracts from these plants are known to modulate key signaling pathways involved in inflammation and oxidative stress.

The transcription factor Nuclear Factor Kappa B (NF-κB) is a central mediator of inflammatory responses. Its activation leads to the expression of numerous pro-inflammatory genes. Caffeoyl esters like CAPE are potent inhibitors of the NF-κB pathway. nih.govnih.gov

The inhibitory mechanism involves two distinct actions:

Direct Inhibition of IKK : CAPE can directly inhibit the IκB kinase (IKK) complex. IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, CAPE prevents the degradation of IκBα, thereby blocking the release and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov

Nrf2-Dependent Inhibition : The activation of the Nrf2 pathway (detailed below) also contributes to the inhibition of NF-κB. Studies using cells with silenced Nrf2 have shown that the NF-κB inhibitory effect of CAPE is reduced, indicating a cross-talk between these two pathways. nih.gov

This suppression of NF-κB activation is a key component of the anti-inflammatory properties attributed to extracts containing these compounds. nih.gov

The Nuclear Erythroid 2 p45-Related Factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. When activated by stimuli such as oxidative stress or bioactive compounds, it translocates to the nucleus and initiates the transcription of a wide array of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.com

Caffeoyl esters are known activators of the Nrf2 pathway. nih.govnih.gov CAPE has been shown to increase the expression of Nrf2-dependent reporter genes, elevate the nuclear levels of Nrf2 protein, and induce the expression of its target gene, HO-1. nih.govmdpi.com This activation is enhanced under conditions of oxidative stress, suggesting that these compounds may be particularly effective in pathological states where there is ongoing inflammation and oxidative damage. nih.gov The activation of Nrf2 is a crucial mechanism for the cytoprotective effects of these natural products.

| Signaling Pathway | Compound/Extract | Effect | Key Molecular Events |

|---|---|---|---|

| Nuclear Factor Kappa B (NF-κB) | Caffeic Acid Phenethyl Ester (CAPE) | Inhibition | Direct inhibition of IκB kinase (IKK); Prevents IκBα degradation and p65 nuclear translocation nih.gov |

| Nuclear Erythroid 2 p45-Related Factor 2 (Nrf2) | Caffeic Acid Phenethyl Ester (CAPE) | Activation | Increases nuclear accumulation of Nrf2 protein; Induces expression of target genes like Heme Oxygenase-1 (HO-1) nih.govmdpi.com |

Investigation of Antiviral Activities in Cell-Based Assays

While specific antiviral assays for this compound are not detailed in the available literature, research on related caffeic acid esters has demonstrated notable antiviral properties.

In one study, enzymatically synthesized caffeic acid phenethyl esters were tested for their activity against influenza viruses. At a concentration of 8.8 µM, these esters inhibited the growth of type A influenza virus by 95-96% and type B influenza virus by 92-94% in cell-based assays. researchgate.net This suggests a potent effect on the replication cycle of these viruses.

Broader studies on caffeic acid and its derivatives have shown activity against a range of viruses, including herpes simplex virus and poliovirus. researchgate.net The mechanisms are believed to target the early stages of infection, potentially by interfering with the binding of the virus to host cells or disrupting the replication of viral genetic material. researchgate.net For instance, some caffeic acid derivatives have been found to exert a virucidal effect, meaning they can directly inactivate virus particles before they infect cells. nih.gov The antiviral potential of caffeoyl esters appears to be more significant than that of their parent compounds, chlorogenic acid and caffeic acid, indicating that the ester structure is important for this biological activity. researchgate.net

Advanced Analytical Methodologies for Myriceron Caffeoyl Ester Research

Quantitative and Qualitative Characterization Techniques

The characterization of Myriceron caffeoyl ester relies on a combination of chromatographic and spectroscopic methods. These techniques provide complementary information regarding the compound's purity, structure, and molecular mass.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound and related caffeoyl derivatives. nih.gov It is routinely used to separate the compound from complex mixtures, such as plant extracts, to assess its purity and to perform precise quantification. google.comnih.gov The method typically involves a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of an acidified aqueous solution and an organic solvent like acetonitrile. nih.govnih.gov Detection is commonly achieved using a photodiode array (PDA) detector, often set around 330 nm to capture the characteristic UV absorbance of the caffeoyl moiety. nih.gov

For quantitative analysis, LC/MS (Liquid Chromatography-Mass Spectrometry) and LC/MS/MS are particularly powerful, offering high sensitivity and specificity. google.com By comparing the response of the target compound to that of a certified reference standard, researchers can accurately determine its concentration in a given sample. google.com Method validation is crucial and involves assessing parameters such as linearity, precision, and recovery to ensure the data is reliable. nih.gov The development of Ultra-Performance Liquid Chromatography (UPLC) methods offers advantages over traditional HPLC, including faster analysis times, improved resolution (narrower peaks), and higher sensitivity. nih.gov

Table 1: Representative HPLC Conditions for Caffeoyl Ester Analysis This table presents typical parameters and is for illustrative purposes.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water | Elutes compounds from the column with increasing organic solvent concentration. |

| Flow Rate | 1.0 mL/min | Maintains a constant, reproducible flow of the mobile phase. |

| Detection | UV/PDA at ~330 nm | Detects and quantifies the caffeoyl chromophore. |

| Injection Volume | 10-20 µL | Introduces a precise amount of the sample into the system. |

| Quantification | External Standard Method | Compares the peak area of the sample to a standard curve of known concentrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. ontosight.ai It provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the types and numbers of protons and carbons present. nih.gov The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum help to define the immediate electronic environment and connectivity of the protons.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. Correlation spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments map the connections between protons and carbons, including those separated by two or three bonds. This data allows researchers to unambiguously connect the caffeic acid moiety to the myriceron triterpenoid (B12794562) backbone and to determine the precise point of esterification. researchgate.net The structural assignment is confirmed by comparing the acquired spectral data with that of known related compounds. researchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound Note: These are representative chemical shift (δ) values in ppm and can vary based on solvent and experimental conditions.

| Moiety | Atom | Representative ¹H NMR Shift (ppm) | Representative ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Caffeoyl Group | Aromatic Protons | 6.8 - 7.2 | 115 - 125 |

| Vinylic Protons (C=C) | 6.3 (d), 7.6 (d) | 116, 146 | |

| Carbonyl Carbon (C=O) | - | ~167 | |

| Myriceron Backbone | Triterpenoid Protons | 0.8 - 2.5 (complex multiplets) | 15 - 60 |

| Carbonyl Carbon (C=O) | - | >200 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to gain structural insights through fragmentation analysis. ontosight.aitinkoffjournal.ru When coupled with liquid chromatography (LC-MS), it provides a powerful platform for both identifying and quantifying the compound in complex mixtures. google.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly informative for structural analysis. researchgate.net In this technique, the intact molecule (parent ion) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. For an ester like this compound, fragmentation commonly occurs at the ester linkage. libretexts.org This would result in the generation of ions corresponding to the myriceron backbone and the caffeoyl group, confirming the presence of both major components within the molecule. The specific fragmentation pattern serves as a structural fingerprint that can be used to confirm the compound's identity. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on general fragmentation patterns of esters. libretexts.org The exact m/z values depend on the ionization mode (positive/negative) and the specific atoms involved.

| Ion | Description | Significance |

|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Parent Ion (Molecular Ion) | Confirms the molecular weight of the entire compound. |

| [M - C₉H₈O₄] | Loss of Caffeic Acid | Indicates the presence of the myriceron triterpenoid portion. |

| [C₉H₇O₄]⁻ | Caffeoyl Anion | Confirms the presence of the caffeoyl moiety (in negative ion mode). |

| [M - H₂O] | Loss of Water | Common fragment for molecules with hydroxyl groups. |

High-Throughput Screening Approaches for Compound Discovery and Optimization

High-Throughput Screening (HTS) encompasses a range of rapid, automated methods used to test large numbers of compounds for a specific biological activity. nih.gov These approaches are vital for discovering new compounds with therapeutic potential and for optimizing the structure of known active compounds like this compound.

For this compound, which is known as an endothelin receptor antagonist, HTS assays are typically target-based. nih.govresearchgate.net One common approach is a competitive binding assay, where a library of compounds is screened for the ability to displace a radiolabeled ligand (e.g., ¹²⁵I-ET-1) from the endothelin A (ETₐ) receptor. google.comresearchgate.net A reduction in radioactivity bound to the receptor indicates that the test compound is a potential antagonist.

Cell-based functional assays are also widely used. For example, cells expressing the ETₐ receptor (such as A7r5 rat aortic smooth muscle cells) can be stimulated with endothelin-1 (B181129), which normally triggers an increase in intracellular calcium concentration. google.comresearchgate.net A screening library can be tested for compounds that inhibit this calcium influx, often measured using fluorescent dyes. researchgate.net

Furthermore, computational or in silico screening methods can be employed. A 3D pharmacophore model can be developed based on the known structure of active antagonists like this compound. researchgate.net This model, which defines the essential spatial arrangement of chemical features required for activity, can then be used to virtually screen large databases of chemical structures to identify new compounds that are likely to bind to the target receptor. researchgate.net These HTS methods generate "hits" that can then be further investigated and optimized through medicinal chemistry efforts.

Table 4: High-Throughput Screening Methods for Endothelin Receptor Antagonists

| Assay Type | Principle | Endpoint Measured | Throughput |

|---|---|---|---|

| Receptor Binding Assay | Competitive displacement of a radiolabeled ligand (¹²⁵I-ET-1) from the ETₐ receptor. google.com | Reduction in radioactivity (scintillation counting). | High |

| Cell-Based Calcium Flux | Inhibition of ET-1-induced increase in intracellular Ca²⁺ in receptor-expressing cells. researchgate.net | Change in fluorescence of a calcium-sensitive dye. | High |

| Cell Proliferation Assay | Inhibition of ET-1-induced cell growth or measurement of cytotoxicity. google.com | Absorbance change (e.g., Methylene Blue staining). google.com | Medium-High |

| In Silico Screening | Virtual screening of compound libraries against a 3D pharmacophore model of the ETₐ binding site. researchgate.net | Computational docking score or fit value. | Very High |

Pre Clinical in Vivo Pharmacological Investigations in Animal Models

Studies on Endothelin-Mediated Cardiovascular Responses

Impact on Vasoconstriction in Animal Models

No specific in vivo studies documenting the direct impact of Myriceron caffeoyl ester on vasoconstriction in animal models were identified in the searched literature. However, its mechanism of action, as a competitive antagonist of the ETᴀ receptor, has been demonstrated in ex vivo models using isolated tissues. For instance, this compound (also referred to as 50-235) has been shown to antagonize the contraction induced by endothelin-1 (B181129) (ET-1) in isolated rat aortic strips. This foundational research strongly implies that the compound would likely inhibit ET-1-induced vasoconstriction in vivo.

In vivo studies on other non-peptide endothelin antagonists, such as Bosentan and SB 209670, have demonstrated dose-dependent inhibition of the pressor (vasoconstrictive) response to exogenous ET-1 administration in conscious rats. It is hypothesized that this compound would produce similar effects, but direct experimental evidence in a living animal model is not currently available in the reviewed literature.

Evaluation in Models of Hypertension and Vascular Remodeling

There is a lack of published studies evaluating the effects of this compound in established animal models of hypertension and vascular remodeling. These models are crucial for understanding the therapeutic potential of cardiovascular drugs. Common models where endothelin antagonists have been tested include:

Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model where hypertension is induced by mineralocorticoid excess and a high-salt diet, leading to significant vascular remodeling.

Angiotensin II-Induced Hypertension: A model where hypertension is driven by the infusion of angiotensin II.

Pulmonary Arterial Hypertension (PAH) Models: Often induced by agents like monocrotaline.

While patent documents suggest that extracts enriched with this compound could be beneficial in reducing obstructive vascular remodeling in conditions like PAH, specific in vivo studies validating this with the isolated compound are not cited. Studies with other ETᴀ receptor antagonists have shown that chronic blockade can lower blood pressure and reduce vascular hypertrophy in models like the DOCA-salt rat.

Assessment in Disease Models Relevant to Endothelin System Dysregulation

The endothelin system is implicated in a variety of diseases beyond primary hypertension, including pulmonary hypertension, heart failure, and renal disease. Consequently, endothelin antagonists are evaluated in a wide range of disease models.

While this compound's potent ETᴀ antagonism makes it a candidate for investigation in these models, no specific studies were found where it was administered to animals with induced diseases relevant to endothelin dysregulation. Research on other antagonists has shown, for example, that chronic endothelin receptor blockade can lower pulmonary artery pressure and reduce vascular injury in animal models of pulmonary hypertension.

Broader Academic Significance and Future Research Directions

Myriceron Caffeoyl Ester as a Chemical Probe for Endothelin Biology

This compound has been established as a potent and highly selective antagonist for the endothelin-A (ETA) receptor, making it an invaluable tool for dissecting the complexities of endothelin biology. nih.govnih.gov Isolated from the bayberry plant, Myrica cerifera, this compound, also referred to in literature as 50-235, provides a non-peptide scaffold for investigating a system previously dominated by peptide-based ligands. nih.govresearchgate.net

Its utility as a chemical probe stems from its ability to competitively and selectively block the actions of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, at the ETA receptor subtype. nih.gov Research has demonstrated that this compound exhibits a nanomolar affinity for human ETA receptors, with a selectivity that is 500-fold higher for ETA compared to the ETB receptor subtype. nih.gov This selectivity is crucial for researchers aiming to isolate and understand the specific physiological and pathophysiological roles mediated by the ETA receptor, such as vasoconstriction and cell proliferation, without the confounding effects of ETB receptor modulation. nih.govnih.gov

Studies using rat aortic smooth muscle cells (A7r5), which primarily express ETA receptors, have shown that this compound effectively inhibits ET-1-induced increases in cytosolic free calcium concentration and subsequent mitogenesis. nih.gov In contrast, it shows no such activity in cells expressing ETB receptors, underscoring its specificity. nih.gov This allows for precise elucidation of ETA-driven signaling pathways in various tissues and disease models.

Table 9.1: Inhibitory Activity of this compound

| Parameter | Cell/Tissue Type | Value | Reference |

|---|---|---|---|

| Ki (Inhibition Constant) | Rat Aortic Smooth Muscle (A7r5) Cells | 51 ± 12 nM | nih.gov |

| IC50 (Ca2+ Increase) | Rat Aortic Smooth Muscle (A7r5) Cells | 11 ± 2 nM | nih.gov |

| pA2 (Vasoconstriction) | Human Coronary Artery | 6.05 | nih.gov |

| pA2 (Vasoconstriction) | Human Saphenous Vein | 6.12 | nih.gov |

| pA2 (Vasoconstriction) | Human Left Internal Mammary Artery | 6.18 | nih.gov |

| Selectivity | ETA vs ETB Receptors | ~500-fold | nih.gov |

This interactive table summarizes key research findings on the inhibitory potency and selectivity of this compound.

Design and Synthesis of Next-Generation Endothelin Receptor Antagonists

The novel structure of this compound has significant implications for the rational design of new therapeutic agents. nih.gov As one of the first non-peptide ETA receptor antagonists discovered, it demonstrated that a carbon-nitrogen bond, a common feature in many antagonists, was not essential for activity. nih.gov This finding broadened the structural landscape for medicinal chemists developing new endothelin receptor antagonists for conditions like pulmonary hypertension and heart failure. researchgate.net

Structure-activity relationship (QSAR) studies have begun to identify the key functional groups within the this compound molecule that are essential for its antagonist activity. Research indicates that the 3-keto, 17-carboxyl, and the 27-caffeoyl ester groups are all important for its ability to block the ETA receptor. nih.gov This knowledge serves as a blueprint for synthesizing new derivatives with potentially improved potency, selectivity, pharmacokinetic profiles, and bioavailability. The development of antagonists like Bosentan, which gained FDA approval, was part of a broader effort in this area. researchgate.net The unique triterpenoid (B12794562) backbone of myriceron offers a distinct scaffold that can be chemically modified to optimize interactions with the receptor binding pocket.

Exploration of Polypharmacological Potential in Complex Biological Systems

While this compound is primarily recognized for its potent ETA antagonism, its chemical structure suggests the potential for broader biological activities, a concept known as polypharmacology. The molecule is a hybrid of a triterpenoid (myriceron) and a caffeic acid moiety. ontosight.ai Caffeoyl esters as a class are known for a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai

For instance, other caffeoyl ester derivatives have been investigated for their ability to inhibit multiple targets in complex diseases like diabetes. nih.gov While the polypharmacological profile of this compound itself has not been extensively studied beyond the endothelin system, its constituent parts suggest that it could interact with other biological targets. Future research could explore its potential effects on inflammatory pathways, oxidative stress markers, or other receptor systems. This exploration could reveal new therapeutic applications for this compound or its derivatives, aligning with the modern drug discovery paradigm that often favors multi-target agents for complex diseases.

Advanced Computational Chemistry and Molecular Modeling Studies

Advanced computational techniques are poised to accelerate research into this compound and its derivatives. Molecular modeling and docking studies can provide critical insights into the precise molecular interactions between the compound and the ETA receptor binding site. vulcanchem.com Although detailed modeling studies specifically on this compound are not yet widely published, the application of these methods to similar compounds highlights their potential. nih.govnih.gov

Such studies would involve:

Molecular Docking: Simulating the binding pose of this compound within the crystal structure or a homology model of the ETA receptor. This can help visualize the key hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the ligand-receptor complex.

Pharmacophore Modeling: Using the known structure of this compound and other antagonists to create a 3D model of the essential features required for ETA receptor antagonism. researchgate.net This model can then be used for virtual screening of large compound libraries to identify new potential antagonists.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound within the receptor over time to assess the stability of the binding interactions. nih.gov

These computational approaches can rationalize the observed structure-activity relationships and guide the synthesis of next-generation antagonists with enhanced affinity and specificity. excli.denih.gov

Investigations into Biosynthetic Pathways and Bioproduction Strategies

This compound is a natural product isolated from Myrica cerifera. nih.gov Understanding its biosynthesis is crucial for ensuring a sustainable supply and for potential bioengineering efforts. The molecule is composed of two main parts: the triterpenoid core (myriceron) and the caffeoyl group.

Transcriptomic and genomic analyses of Myrica species have identified the key pathways involved. nih.govresearchgate.net The biosynthesis of the myriceron triterpenoid core likely proceeds through the mevalonate (B85504) pathway, starting from acetyl-CoA to produce the precursor squalene. dntb.gov.ua Squalene is then cyclized by specific enzymes, such as triterpenoid synthases, to form the pentacyclic triterpenoid skeleton. nih.govdntb.gov.ua The caffeoyl moiety is derived from the shikimic acid pathway, which produces phenylalanine, a precursor to caffeic acid.

The final step would involve the esterification of the myriceron core with caffeoyl-CoA. While the specific enzymes responsible for the later-stage modifications of the myriceron backbone and the final esterification step have not been fully elucidated for this particular compound, the genomic data from related species provides a roadmap for their discovery. researchgate.net

Currently, there are no established bioproduction strategies for this compound. Future research could focus on heterologous expression of the identified biosynthetic genes in microbial or plant-based systems to create a sustainable and scalable production platform, bypassing the need for extraction from plant sources.

Q & A

Q. How is Myriceron caffeoyl ester structurally characterized in plant extracts?

To confirm the structure, researchers employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) combined with HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) experiments. These techniques identify key functional groups (e.g., ester linkages, aromatic protons) and stereochemistry. For example, trans-olefinic bonds are confirmed via coupling constants (J = 16 Hz in ¹H-NMR), while HMBC correlations verify connections between caffeoyl moieties and aliphatic rings. Comparisons with literature data for similar compounds (e.g., chlorogenic acid) are critical .

Q. What are the recommended methods for isolating this compound from natural sources?

Isolation typically involves bioassay-guided fractionation using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography . Polar solvents are preferred due to the compound’s phenolic nature. Post-extraction, purity is validated via melting point analysis and TLC/HPLC-MS , with structural confirmation through NMR .

Q. What in vitro assays are used to assess the anti-inflammatory activity of this compound?

Common assays include:

- Lipopolysaccharide (LPS)-induced NO production in macrophages, measuring IC50 values (e.g., 5.5 μg/mL in RAW 264.7 cells).

- NF-κB activation inhibition via luciferase reporter assays.

- Western blotting to quantify downstream mediators (e.g., iNOS, COX-2). Ensure consistency in cell lines, LPS concentrations, and control compounds to minimize variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies often arise from differences in assay conditions (e.g., cell viability protocols, LPS concentrations) or compound purity . To address this:

Q. What enzymatic pathways are involved in the biosynthesis of this compound, and how can they be studied?

Biosynthesis likely involves hydroxycinnamoyl transferases and esterases . Key steps include:

- Caffeoyl shikimate esterase (CSE) -mediated hydrolysis of caffeoyl shikimate to caffeate, as observed in Arabidopsis lignin pathways.

- C3’H (Coumaroyl ester 3’-hydroxylase) for hydroxylation of coumaroyl esters. Study these pathways via gene knockout mutants (e.g., cse mutants in Arabidopsis) and metabolite profiling to track intermediates like caffeoyl shikimate .

Q. What strategies are effective in optimizing the in vitro stability of this compound for pharmacological studies?

Stability challenges (e.g., ester hydrolysis) can be mitigated by:

- pH optimization (neutral buffers) to prevent degradation.

- Light-sensitive storage (amber vials) and low-temperature preservation (-20°C).

- Prodrug design (e.g., methyl ester derivatives) to enhance metabolic resistance. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH) and LC-MS monitoring .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., ELISA for cytokine levels alongside Western blotting) .

- Experimental Design : For biosynthesis studies, combine transcriptomics (RNA-seq) with enzyme activity assays to link gene expression to metabolite production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.